Brequinar sodium (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid sodium salt) is a synthetic, low-molecular-weight quinoline carboxylic acid analogue. [, , , ] It acts as a potent, reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. [, , , ] Brequinar sodium has demonstrated significant immunosuppressive and antitumor activity in preclinical studies. [, , ]
The synthesis of brequinar involves a complex series of chemical reactions. A notable recent approach describes a 16-step convergent synthesis that culminates in the formation of brequinar-based probes aimed at studying DHODH inhibition more effectively. This synthesis includes:
Brequinar's molecular structure can be characterized by its unique arrangement of atoms that facilitate its interaction with DHODH. Key features include:
Brequinar participates in several chemical reactions relevant to its function as an inhibitor:
The mechanism by which brequinar exerts its effects involves several steps:
Recent research has also focused on developing novel probes that enhance brequinar's accumulation in mitochondria, potentially increasing its efficacy as an anticancer agent .
Brequinar exhibits several notable physical and chemical properties:
These properties influence both the pharmacokinetics and pharmacodynamics of brequinar when used therapeutically .
Brequinar has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3